

# Enpp-1-IN-4 solubility and formulation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Enpp-1-IN-4 |           |
| Cat. No.:            | B12417219   | Get Quote |

# Application Notes and Protocols for Enpp-1-IN-4 For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, formulation, and experimental use of **Enpp-1-IN-4**, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1).

## Introduction

Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes. It primarily functions by hydrolyzing extracellular adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and pyrophosphate (PPi).[1][2][3] More recently, ENPP1 has been identified as a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a critical component of the innate immune system.[1][2][4] ENPP1 degrades the cGAS product, cyclic GMP-AMP (cGAMP), thereby dampening the antitumor immune response.[2][4][5] This makes ENPP1 a compelling target for cancer immunotherapy. **Enpp-1-IN-4** is a potent and specific inhibitor of ENPP1, designed for investigating the therapeutic potential of ENPP1 inhibition.

# **Chemical Properties**



| Property          | Value           |
|-------------------|-----------------|
| Chemical Name     | Enpp-1-IN-4     |
| Molecular Formula | C19H19N5O5S     |
| Molecular Weight  | 429.45 g/mol    |
| CAS Number        | 2376600-89-2[1] |

# **Solubility and Formulation**

Precise solubility data for **Enpp-1-IN-4** in a range of solvents is not readily available in the public domain. However, based on data for structurally related ENPP1 inhibitors, the following recommendations can be made. It is strongly advised that researchers perform their own solubility tests to determine the optimal solvent and concentration for their specific experimental needs.

Table 1: Solubility and Formulation of Structurally Similar ENPP1 Inhibitors



| Inhibitor    | Solvent       | In Vitro Stock<br>Solution               | In Vivo Formulation                                                                                                                                                                                                                     |
|--------------|---------------|------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Enpp-1-IN-1  | DMSO          | 69 mg/mL (200.93<br>mM)[6]               | 1. For Injection (Clear Solution): 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O.[6] 2. For Oral Administration (Homogeneous Suspension): ≥5 mg/mL in CMC-Na solution.[6] 3. For Injection (Clear Solution): 5% DMSO, 95% Corn oil.[4][6] |
| Enpp-1-IN-5  | DMSO          | 25.0 mg/mL                               | For Injection (Clear<br>Solution): 10%<br>DMSO, 40% PEG300,<br>5% Tween-80, 45%<br>Saline.[2]                                                                                                                                           |
| Enpp-1-IN-14 | DMSO          | 9.62 mg/mL (23.82<br>mM)                 | Not specified, but<br>used in vivo at 50<br>mg/kg via<br>intraperitoneal<br>injection.[5]                                                                                                                                               |
| Enpp-1-IN-20 | Not specified | IC50 of 8.8 nM in a cell-based assay.[7] | Not specified.                                                                                                                                                                                                                          |

Note: When preparing stock solutions, it is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[6] For in vivo formulations, the components should be added sequentially and mixed thoroughly to ensure a clear and homogenous solution. The final formulation should be prepared fresh before each experiment.

# **Signaling Pathway**



ENPP1 is a key regulator of purinergic signaling and the cGAS-STING pathway. The following diagram illustrates the central role of ENPP1 in these processes.



Click to download full resolution via product page

Caption: ENPP1 signaling pathway and the mechanism of action of **Enpp-1-IN-4**.

# Experimental Protocols In Vitro ENPP1 Inhibition Assay

This protocol is designed to assess the inhibitory activity of **Enpp-1-IN-4** on ENPP1 enzyme activity. A common method involves measuring the product of ENPP1's enzymatic reaction, such as AMP or GMP, using a commercially available assay kit.

Materials:



- Recombinant human ENPP1 protein
- Enpp-1-IN-4
- Substrate (e.g., ATP or cGAMP)
- Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 1% DMSO, 0.01% Brij-35, pH 7.5)[8]
- Detection reagent (e.g., Transcreener® AMP²/GMP² Assay Kit)[8][9]
- 384-well microplate
- Plate reader

#### Procedure:

- Compound Preparation: Prepare a serial dilution of Enpp-1-IN-4 in 100% DMSO. Then, dilute the compounds to their final assay concentration in the assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
- Enzyme and Substrate Preparation: Prepare the ENPP1 enzyme and substrate (ATP or cGAMP) solutions in the assay buffer at the desired concentrations.
- Reaction Setup: Add the Enpp-1-IN-4 dilutions to the microplate wells. Add the ENPP1
  enzyme to all wells except the negative control.
- Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
- Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).[8] The incubation time should be optimized to ensure the reaction is in the linear range.
- Stop Reaction: Stop the reaction by adding a stop solution containing EDTA.[8]
- Detection: Add the detection reagents according to the manufacturer's protocol.
- Measurement: Read the plate on a suitable plate reader (e.g., fluorescence polarization).



 Data Analysis: Calculate the percent inhibition for each concentration of Enpp-1-IN-4 and determine the IC50 value by fitting the data to a dose-response curve.

## **In Vivo Tumor Growth Inhibition Study**

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **Enpp-1-IN-4** in a murine cancer model.

#### Materials:

- Enpp-1-IN-4
- Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]
- Tumor cells (e.g., MC38 colon adenocarcinoma)
- Female C57BL/6 mice (6-8 weeks old)
- Sterile PBS
- · Syringes and needles for injection
- Calipers for tumor measurement

#### Procedure:

- Tumor Cell Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10^6 cells in 100  $\mu$ L PBS) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Drug Administration: Administer **Enpp-1-IN-4** at the desired dose (e.g., 50 mg/kg) via the chosen route (e.g., intraperitoneal injection) and schedule (e.g., once or twice daily).[5] The control group should receive the vehicle alone.



- Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.
- Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or immune cell profiling).
- Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of Enpp-1-IN-4.

# **Experimental Workflow**

The following diagram illustrates a typical workflow for evaluating a novel ENPP1 inhibitor like **Enpp-1-IN-4**.





Click to download full resolution via product page

Caption: A generalized experimental workflow for the evaluation of an ENPP1 inhibitor.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Enpp-1-IN-4 solubility and formulation for experiments].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12417219#enpp-1-in-4-solubility-and-formulation-for-experiments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com